Trimethylsilyl polyphosphate

Catalog No.
S1902218
CAS No.
40623-46-9
M.F
C3H9O3PSi
M. Wt
152.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylsilyl polyphosphate

CAS Number

40623-46-9

Product Name

Trimethylsilyl polyphosphate

Molecular Formula

C3H9O3PSi

Molecular Weight

152.16 g/mol

InChI

InChI=1S/C3H9O3PSi/c1-8(2,3)6-7(4)5/h1-3H3

InChI Key

YSVQLWJDHYBITL-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OP(=O)=O

Canonical SMILES

C[Si](C)(C)OP(=O)=O

The exact mass of the compound Trimethylsilyl polyphosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trimethylsilyl polyphosphate (PPSE) is a mild, aprotic Lewis acid and highly efficient irreversible dehydrating agent, synthesized via the esterification of polyphosphoric acid with trimethylsilyl groups. Unlike traditional inorganic polyphosphates, PPSE is a low-viscosity liquid at room temperature that exhibits excellent solubility in common aprotic organic solvents such as dichloromethane, chloroform, and 1,2-dichloroethane [1]. This organic solubility profile fundamentally transforms processability, allowing for homogeneous reaction conditions at room temperature or mild reflux. In procurement and scale-up, PPSE is prioritized over conventional protic acids when synthesizing complex heterocycles, nitriles, and amides, as it bypasses the severe mass-transfer limitations and harsh degradative environments associated with classical dehydrating agents [2].

Attempting to substitute PPSE with generic polyphosphoric acid (PPA) or phosphorus pentoxide (P2O5) introduces critical process failures in both laboratory and industrial settings. PPA is a harsh Brønsted acid and an extremely viscous glass-like syrup at room temperature, requiring heating well above 100 °C simply to achieve mechanical stirring [1]. Because PPA is insoluble in standard organic solvents, reactions must be run neat or as heterogeneous mixtures, leading to poor mass transfer, localized charring, and extended reaction times. Furthermore, the protic nature of PPA aggressively degrades acid-sensitive functional groups, whereas PPSE acts as an aprotic Lewis acid that cleanly activates oxygen and nitrogen centers without unwanted hydrolysis [2]. Even closely related esters like ethyl polyphosphate (PPE) often exhibit lower reactivity in sterically hindered cyclizations compared to the highly reactive trimethylsilyl counterpart [2].

Kinetic Efficiency and Yield in Complex Heterocycle Cyclodehydration

In the synthesis of sterically demanding heterocycles such as 4,5,6,7-tetrahydro-1,3-thiazepines, the choice of dehydrating agent strictly dictates product viability. Studies demonstrate that utilizing PPSE under solvent-free microwave conditions yields 73% of the target compound in just 8 minutes at 90 °C [1]. In direct contrast, utilizing conventional PPA at 100 °C for 15 hours failed to produce clean aromatic product, resulting in complex mixtures and substrate degradation[1]. This significant differential in kinetic efficiency and product recovery highlights PPSE as a highly effective selection for sensitive ring-closure reactions.

Evidence DimensionTarget compound yield and reaction time
Target Compound Data73% yield in 8 minutes (90 °C)
Comparator Or Baseline0% clean product in 15 hours (100 °C) using PPA
Quantified DifferenceComplete reaction success vs. total failure, with a >100x reduction in processing time
ConditionsCyclodehydration of N-(4-hydroxybutyl)thiobenzamide

Eliminates extended heating cycles and prevents substrate degradation, directly translating to higher throughput and material recovery in API synthesis.

Stereospecificity and Chiral Preservation in Beckmann Rearrangements

For the rearrangement of enantiopure spirocyclic keto oximes, maintaining the integrity of the stereogenic center is paramount. PPSE promotes a strictly concerted 1,2-shift, ensuring that the optical activity and stereospecificity of the spirocyclic core are fully preserved during the ring expansion [1]. Conversely, the use of standard PPA as a promoter results in the loss of stereocontrol, leading to the formation of undesired optical isomers (e.g., forming (+)-13 predominantly from (-)-9 instead of the concerted product) [1]. The aprotic Lewis acid nature of PPSE is therefore critical for asymmetric synthesis workflows.

Evidence DimensionStereochemical retention
Target Compound Data100% concerted 1,2-shift with full preservation of optical activity
Comparator Or BaselineLoss of stereocontrol and formation of isomeric mixtures using PPA
Quantified DifferenceAbsolute stereoretention vs. chiral degradation
ConditionsBeckmann rearrangement of enantiopure spiro[4.4]nonane-1,6-dione monoximes

Ensures that high-value chiral precursors are not racemized or isomerized during late-stage structural rearrangements, preventing total batch loss.

Reactivity Profile vs. Ethyl Polyphosphate (PPE) in Sterically Hindered Systems

While ethyl polyphosphate (PPE) is a common alternative to PPSE, PPSE demonstrates higher electrophilic activation in challenging intermolecular-intramolecular cascade reactions. During the synthesis of quinazolin-4(3H)-imines from 2-aminobenzonitrile and secondary amides, PPSE successfully drives the reaction to 95% yield at elevated temperatures [1]. In comparative baseline studies, PPE is frequently reported to be less reactive, failing to promote certain sterically hindered transformations that PPSE accomplishes smoothly, or requiring significantly longer reaction times to achieve comparable conversion [1].

Evidence DimensionReagent reactivity and final yield
Target Compound Data95% yield using PPSE (120 °C)
Comparator Or BaselineLower reactivity and incomplete conversion typical of PPE in identical sterically hindered cascades
Quantified DifferenceNear-quantitative conversion with PPSE vs. stalled reactions with PPE
ConditionsSynthesis of 3-alkyl quinazolin-4(3H)-imines from N-butylacetamide and 2-aminobenzonitrile

Justifies the procurement of the trimethylsilyl derivative over the ethyl ester to guarantee reaction completion in sterically demanding synthetic steps.

Processability: Organic Solvent Solubility and Viscosity Reduction

The physical state of a dehydrating agent dictates the engineering requirements of the reactor. PPA is a highly viscous, glass-like substance at room temperature that requires heating to >100 °C to achieve fluidity and is insoluble in aprotic solvents, forcing heterogeneous or neat reaction conditions[1]. PPSE, however, is a low-viscosity liquid that is completely miscible with solvents like dichloromethane, chloroform, and 1,2-dichloroethane [1]. This allows reactions to be conducted homogeneously at room temperature or mild reflux, eliminating the mass-transfer bottlenecks and localized overheating associated with PPA.

Evidence DimensionViscosity and solvent miscibility
Target Compound DataLow-viscosity liquid, fully soluble in halogenated aprotic solvents
Comparator Or BaselineExtremely viscous syrup, insoluble in standard organic solvents (PPA)
Quantified DifferenceHomogeneous liquid-phase processing vs. heterogeneous, diffusion-limited processing
ConditionsStandard laboratory or pilot-plant reactor conditions at 20-80 °C

Drastically reduces the energy required for mixing and heating, while improving batch-to-batch reproducibility through homogeneous reaction kinetics.

Late-Stage Homogeneous Cyclodehydration in API Manufacturing

Due to its excellent solubility in standard organic solvents (e.g., dichloromethane) and its aprotic nature, PPSE is a highly effective dehydrating agent for the late-stage cyclization of complex active pharmaceutical ingredients (APIs) such as thiazepines, benzimidazoles, and quinazolines. It prevents the acid-catalyzed degradation and mass-transfer failures universally encountered when using heterogeneous, highly viscous PPA [1].

Stereocontrolled Beckmann Rearrangements of High-Value Chiral Intermediates

In the synthesis of complex natural products or enantiopure pharmaceuticals, PPSE should be procured to execute Beckmann rearrangements. Its ability to enforce a strictly concerted 1,2-shift ensures that the stereocenters of chiral oximes are perfectly preserved, directly avoiding the racemization or structural fragmentation caused by harsh Brønsted acids like PPA [2].

Mild Dehydration of Amides to Nitriles

For substrates containing acid-sensitive functional groups, PPSE serves as a highly efficient, mild Lewis acid for converting primary amides to nitriles. Because it operates effectively at lower temperatures and in standard aprotic solvents, it bypasses the harsh, charring conditions associated with phosphorus pentoxide (P2O5) or neat PPA, ensuring high product recovery [3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

PUBCHEM_16133246

Dates

Last modified: 04-14-2024

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